(7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine
CAS No.:
Cat. No.: VC16262637
Molecular Formula: C9H10FNO
Molecular Weight: 167.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10FNO |
|---|---|
| Molecular Weight | 167.18 g/mol |
| IUPAC Name | (7-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine |
| Standard InChI | InChI=1S/C9H10FNO/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7H,4-5,11H2 |
| Standard InChI Key | WAKXWLWZPXAVJL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC2=C1C=CC=C2F)CN |
Introduction
Chemical Identity and Structural Features
The molecular formula of (7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine is C₉H₁₀FNO, with a molecular weight of 167.18 g/mol. Its IUPAC name derives from the benzofuran scaffold, where the 7-position is substituted with fluorine, and the 2-position bears an aminomethyl group. The saturated 2,3-dihydrobenzofuran ring reduces aromaticity compared to fully unsaturated benzofurans, potentially influencing electronic properties and reactivity .
Key Structural Characteristics:
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Benzofuran Core: The bicyclic structure consists of a fused benzene and furan ring, with partial saturation at the 2,3-positions.
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Fluorine Substituent: The electron-withdrawing fluorine atom at the 7-position alters electron density distribution, affecting intermolecular interactions and metabolic stability.
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Aminomethyl Group: The primary amine at the 2-position introduces nucleophilic character, enabling participation in condensation, alkylation, and cross-coupling reactions.
Comparative Analysis of Analogous Compounds
Synthesis and Manufacturing
The synthesis of (7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine likely involves sequential functionalization of the benzofuran scaffold. While no direct protocols are documented, analogous routes for chlorinated derivatives suggest the following potential steps :
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Ring Formation: Construct the 2,3-dihydrobenzofuran core via cyclization of appropriately substituted phenols with epoxides or diols under acidic conditions.
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Fluorination: Introduce fluorine at the 7-position using electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange reactions.
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Amination: Install the aminomethyl group via reductive amination of a ketone intermediate or nucleophilic substitution of a halogenated precursor.
Example Synthetic Pathway (Hypothetical):
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Step 1: Cyclization of 4-fluororesorcinol with 1,2-ethanediol in the presence of p-toluenesulfonic acid to form 7-fluoro-2,3-dihydrobenzofuran.
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Step 2: Bromination at the 2-position using N-bromosuccinimide (NBS) under radical conditions.
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Step 3: Gabriel synthesis to replace bromide with an amine group, yielding the target compound.
Physicochemical Properties
The fluorine atom and amine group confer distinct physicochemical characteristics:
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Polarity: The amine increases hydrophilicity (logP estimated: ~1.2), while fluorine enhances lipid solubility.
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Acidity/Basicity: The primary amine (pKa ~9.5) can protonate under physiological conditions, influencing solubility and bioavailability.
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Thermal Stability: Benzofuran derivatives typically decompose above 200°C; fluorination may slightly elevate thermal stability due to stronger C-F bonds.
Reactivity and Chemical Behavior
Key Reaction Types:
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Amine-Derived Reactions:
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Acylation: Reacts with acyl chlorides to form amides.
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Schiff Base Formation: Condenses with aldehydes/ketones to generate imines.
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Electrophilic Aromatic Substitution: Fluorine directs incoming electrophiles to ortho/para positions, though the saturated ring reduces reactivity compared to aromatic benzofurans.
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Ring-Opening Reactions: Under strong acidic or basic conditions, the furan ring may undergo cleavage.
Applications in Research and Industry
Medicinal Chemistry:
Fluorinated benzofuran amines are explored as:
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Central Nervous System (CNS) Agents: The fluorine atom enhances blood-brain barrier penetration .
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Antimicrobial Scaffolds: Structural analogs show activity against Gram-positive bacteria.
Material Science:
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Ligands in Catalysis: The amine and fluorine moieties can coordinate transition metals for cross-coupling reactions.
Future Research Directions
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Pharmacological Profiling: Evaluate binding affinity to neurological targets (e.g., serotonin receptors).
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Process Optimization: Develop greener synthetic routes using flow chemistry or biocatalysis.
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Environmental Impact Studies: Assess biodegradation pathways and ecotoxicology.
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